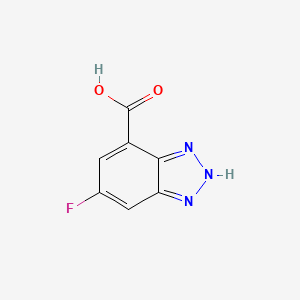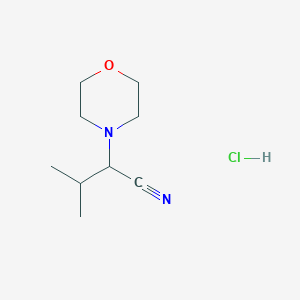
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride
Vue d'ensemble
Description
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is a chemical compound with the CAS Number: 1672675-26-1 . It has a molecular weight of 204.7 g/mol . The IUPAC name for this compound is 3-methyl-2-morpholinobutanenitrile hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is 1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular formula of 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is C9H17ClN2O. It has a molecular weight of 204.7 g/mol.Applications De Recherche Scientifique
Chemical Synthesis and Modification
- 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride has been utilized in the synthesis of various chemical compounds. The compound (E)-4-morpholine-2-butenoic acid hydrochloride was synthesized from morpholine, highlighting the utility of morpholine derivatives in chemical synthesis (Qiu Fang-li, 2012). Furthermore, morpholine-containing 2-R-phenyliminothiazole derivatives were explored for their antimicrobial activity, indicating the potential of such derivatives in medicinal chemistry (H. Yeromina et al., 2019).
Biological Evaluation and Medicinal Chemistry
- Morpholine derivatives have been synthesized and tested for their biological activities. For instance, 2-(2-aryl-morpholino-4-yl)ethyl esters of indomethacin exhibited COX-2 inhibition properties, demonstrating the potential of morpholine derivatives in drug design (Lei Shi et al., 2012). Additionally, various morpholine compounds were studied for their antibacterial and antifungal activities, further showcasing their importance in the development of new therapeutic agents (A. U. Isakhanyan et al., 2014).
Antitumor and Antihypoxic Properties
- Certain morpholine derivatives have been investigated for their antitumor and antihypoxic activities. For example, 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides were synthesized and tested for their antitumor activity, highlighting the role of these compounds in cancer research (A. U. Isakhanyan et al., 2016). Additionally, certain N-R-amide hydrochlorides derived from morpholine showed significant antihypoxic effects, indicating their potential as antioxidants (I. Ukrainets et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-2-morpholin-4-ylbutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFVZCOHJGFBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)
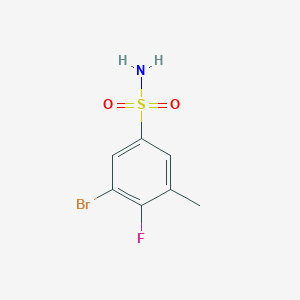
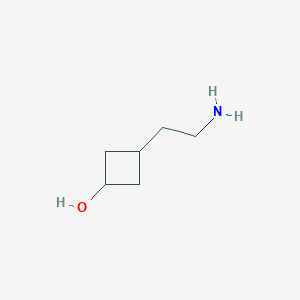
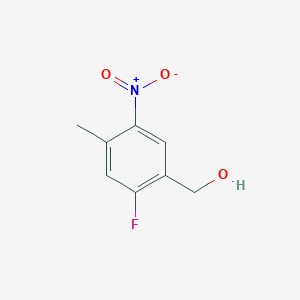
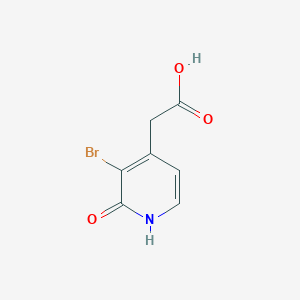
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)
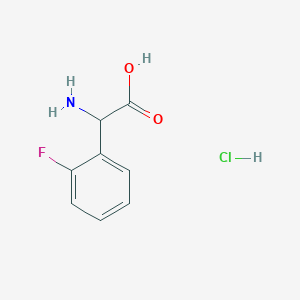
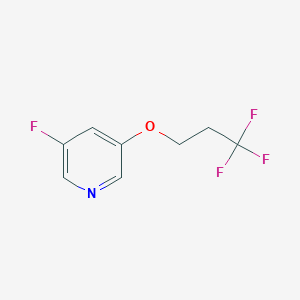
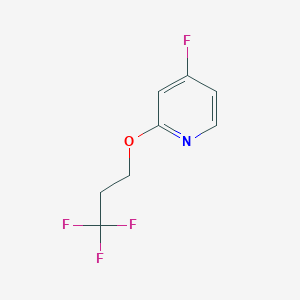
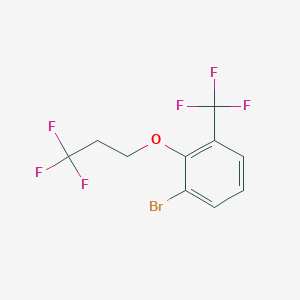
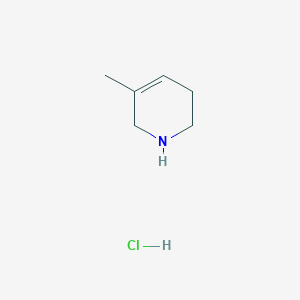
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)
